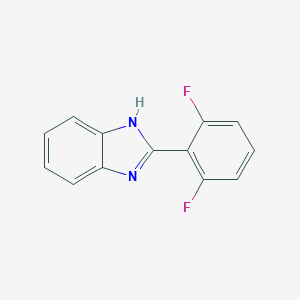

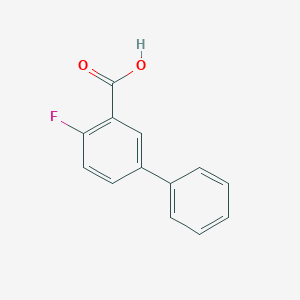

2-(2,6-difluorophenyl)-1H-benzimidazole

Overview

Description

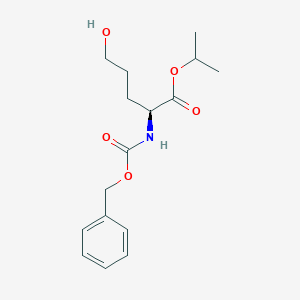

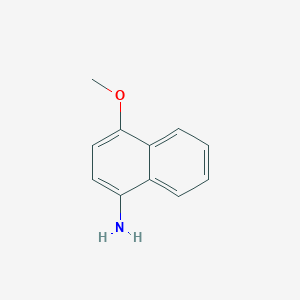

2-(2,6-Difluorophenyl)-1H-benzimidazole, or DFB, is a heterocyclic compound with a broad range of applications in scientific research. It is a key intermediate in the synthesis of several pharmaceuticals and other organic compounds, and is used as a starting material in the synthesis of a range of heterocyclic compounds. DFB has a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-cancer activities. The compound has also been used in the synthesis of a variety of organic compounds, such as polymers and dyes.

Scientific Research Applications

1. Anti-HIV Activity

- 2-(2,6-difluorophenyl)-1H-benzimidazole has been studied for its potential anti-HIV activity. Research indicates that it shares chemical similarities with 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, a class of HIV-1 NNRTIs (non-nucleoside reverse transcriptase inhibitors). However, its potency was found to be less than its thiazolo counterpart (Rao et al., 2002).

2. Inhibition of Enterovirus Replication

- A novel selective inhibitor of several enteroviruses, TBZE-029, structurally related to 2-(2,6-difluorophenyl)-1H-benzimidazole, has been shown to inhibit viral RNA replication, targeting the nonstructural protein 2C in enteroviruses (De Palma et al., 2008).

3. Development of New HIV-1 RT Inhibitors

- Studies have used this compound as a lead structure for designing more potent inhibitors against both wild-type and variant HIV-1 reverse transcriptases. This has led to the development of a series of 1,2-substituted benzimidazoles with promising anti-HIV activity (Roth et al., 1997).

4. Anti-Tumor Effects

- Research has investigated the antitumor effects of 2-(2,6-difluorophenyl)-1H-benzimidazole on human promyelocytic leukemia cells, showing its potential to induce apoptosis in multidrug-resistant cancer cells (Grimaudo et al., 1998).

5. Studies on Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

- Extensive research has been conducted on 1H,3H-thiazolo[3,4-a]benzimidazole derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors, with 2-(2,6-difluorophenyl)-1H-benzimidazole being a key lead compound. These studies have contributed significantly to understanding the structure-activity relationships in developing effective HIV-1 RT inhibitors (Chimirri et al., 1999).

6. Potential Nonlinear Optical (NLO) Materials

- Some derivatives of benzimidazole, including structures similar to 2-(2,6-difluorophenyl)-1H-benzimidazole, have been identified as potential candidates for nonlinear optical materials due to their significant hyperpolarizability values and microscopic NLO behavior (Manikandan et al., 2019).

properties

IUPAC Name |

2-(2,6-difluorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCRJKJLZKRVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364714 | |

| Record name | 2-(2,6-difluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-difluorophenyl)-1H-benzimidazole | |

CAS RN |

164593-05-9 | |

| Record name | 2-(2,6-difluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of the 2-(2,6-difluorophenyl)-1H-benzimidazole ligand influence the catalytic activity of its corresponding nickel(II) complex in norbornene polymerization?

A1: The research paper highlights that using non-chelated, monodentate benzimidazole ligands, like 2-(2,6-difluorophenyl)-1H-benzimidazole, in nickel(II) complexes leads to remarkably high catalytic activity for the vinyl polymerization of norbornene []. This high activity is attributed to the non-chelating nature of the ligand, which allows for easier access of the norbornene monomer to the nickel center during the polymerization process. The study demonstrated this by comparing the activity of a complex containing 2-(2,6-difluorophenyl)-1H-benzimidazole (complex 1) to a simpler benzimidazole complex (complex 3). Both complexes exhibited comparably high activities, confirming the importance of the non-chelating design. Furthermore, the study found that using toluene as a solvent significantly inhibited catalytic activity. While the exact reason wasn't pinpointed, it suggests that solvent interactions play a crucial role in the polymerization mechanism, potentially influencing monomer coordination or the stability of catalytic intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)